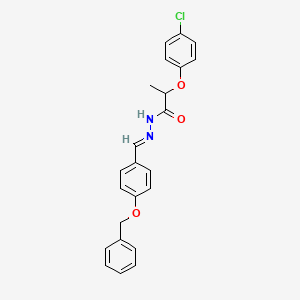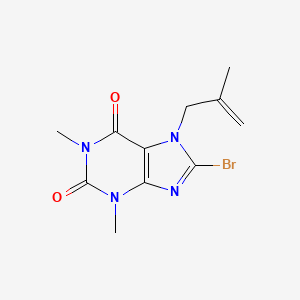![molecular formula C11H9BrN2O2S B11979464 N-[(5-bromo-2-thienyl)methyleneamino]-2-methyl-3-furamide](/img/structure/B11979464.png)
N-[(5-bromo-2-thienyl)methyleneamino]-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-((5-BROMO-2-THIENYL)METHYLENE)-2-METHYL-3-FUROHYDRAZIDE is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom attached to a thienyl group, which is further connected to a methylene bridge and a furohydrazide moiety
Vorbereitungsmethoden
The synthesis of N’-((5-BROMO-2-THIENYL)METHYLENE)-2-METHYL-3-FUROHYDRAZIDE typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 2-methyl-3-furohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Analyse Chemischer Reaktionen
N’-((5-BROMO-2-THIENYL)METHYLENE)-2-METHYL-3-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the thienyl group can be substituted with other functional groups through nucleophilic substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N’-((5-BROMO-2-THIENYL)METHYLENE)-2-METHYL-3-FUROHYDRAZIDE involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with key cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
N’-((5-BROMO-2-THIENYL)METHYLENE)-2-METHYL-3-FUROHYDRAZIDE can be compared with other similar compounds, such as:
N’-((5-BROMO-2-THIENYL)METHYLENE)-2-THIOPHENECARBOHYDRAZIDE: This compound has a similar structure but contains a thiophene ring instead of a furan ring.
N’-[(5-BROMO-2-THIENYL)METHYLENE]-2-METHOXYBENZOHYDRAZIDE: This compound contains a methoxybenzene ring and has been studied for its potential as an antimicrobial agent.
N’-[(5-BROMO-2-THIENYL)METHYLENE]-2-CHLOROBENZOHYDRAZIDE: This compound contains a chlorobenzene ring and has been investigated for its anticancer properties.
Eigenschaften
Molekularformel |
C11H9BrN2O2S |
|---|---|
Molekulargewicht |
313.17 g/mol |
IUPAC-Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C11H9BrN2O2S/c1-7-9(4-5-16-7)11(15)14-13-6-8-2-3-10(12)17-8/h2-6H,1H3,(H,14,15)/b13-6+ |
InChI-Schlüssel |
PNJPDQJPCKRZDO-AWNIVKPZSA-N |
Isomerische SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(S2)Br |
Kanonische SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide](/img/structure/B11979397.png)



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11979422.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979426.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11979433.png)
![N-[(E)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-fluorophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11979441.png)
![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11979446.png)
![methyl (2E)-2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979447.png)

